molecular formula C10H10O4 B1217854 Methyl acetylsalicylate CAS No. 580-02-9

Methyl acetylsalicylate

Cat. No. B1217854
CAS RN: 580-02-9
M. Wt: 194.18 g/mol
InChI Key: ONWPLBKWMAUFGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methyl acetylsalicylate can be synthesized through various chemical methods. One novel approach involves the synthesis of methyl 6-acetylsalicylate as a key intermediate for the preparation of herbicides and analogues. This method includes a modification of the Sandmeyer reaction, a direct ring-opening reaction, and a regioselective ortholithiation of protected hydroxyacetophenone, showcasing the versatility in synthesizing acyl salicylates (Tamaru & Saito, 1996).

Molecular Structure Analysis

The molecular structure of methyl acetylsalicylate and related compounds has been extensively studied. Neutron diffraction techniques have been used to analyze the structure of acetylsalicylic acid, revealing significant information about the torsional librational motion of the terminal methyl group and hydrogen bonding in the carboxylic acid dimer motif (Wilson, 2001).

Chemical Reactions and Properties

Methyl acetylsalicylate undergoes various chemical reactions, including acetylation and methylation. Studies have shown direct O-acetylation of N-hydroxy arylamines by acetylsalicylic acid, illustrating the compound's role in forming carcinogen-DNA adducts through a non-enzymatic reaction (Minchin et al., 1992).

Physical Properties Analysis

The physical properties of methyl acetylsalicylate and its derivatives, such as solvate structures in supercritical carbon dioxide, have been analyzed using molecular dynamics simulations. These studies reveal how salicylic and acetylsalicylic acids form stable hydrogen-bonded complexes with methanol, indicating the significant impact of molecular interactions on physical properties (Petrenko, Antipova, & Gurina, 2016).

Chemical Properties Analysis

The chemical properties of methyl acetylsalicylate, such as its reactivity and stability, are critical for understanding its potential applications. Studies on the synthesis and characterization of zinc acetylsalicylate have provided insights into the compound's stability and reactivity, offering a foundation for exploring the use of acetylsalicylate derivatives in various chemical processes (Guo-qing, 2009).

Scientific Research Applications

  • Food Flavorings and Preservatives

    • Summary of Application : Methyl 5-acetylsalicylate is used in food flavorings and preservatives .
  • Pain Relief

    • Summary of Application : Methyl 5-acetylsalicylate is useful in the relief of headache and muscle and joint aches .
  • Anti-Inflammatory

    • Summary of Application : Methyl 5-acetylsalicylate is effective in reducing inflammation .
  • Fever Reduction

    • Summary of Application : Methyl 5-acetylsalicylate is effective in reducing fever .
  • Inhibition of TRPM7 Channels

    • Summary of Application : Methyl acetylsalicylate, along with other NSAIDs, has been found to inhibit TRPM7 channels, which are highly expressed in T lymphocytes .
    • Methods of Application : The study reported that at concentrations of 3–30mM, these NSAIDs reversibly inhibited TRPM7 channel currents .
    • Results or Outcomes : The inhibition of TRPM7 channels by these NSAIDs was found to be a consequence of cytosolic acidification, rather than direct . This effect was also observed in Schneider 2 cells from Drosophila, an organism that lacks orthologous COX genes, suggesting that this effect is unrelated to COX enzyme activity .
  • Interaction with Other Drugs

    • Summary of Application : Methyl acetylsalicylate can interact with other drugs, affecting their therapeutic efficacy .
    • Results or Outcomes : The therapeutic efficacy of certain drugs can be decreased when used in combination with Methyl acetylsalicylate .
  • Inhibition of Ion Channels and Cellular Calcium Homeostasis

    • Summary of Application : Methyl acetylsalicylate, along with other NSAIDs, has been found to inhibit ion channels and cellular calcium homeostasis .
    • Methods of Application : The study reported that at concentrations of 3–30mM, these NSAIDs reversibly inhibited ion channels and cellular calcium homeostasis .
    • Results or Outcomes : The inhibition of ion channels and cellular calcium homeostasis by these NSAIDs was found to be a consequence of cytosolic acidification, rather than direct . This effect was also observed in Schneider 2 cells from Drosophila, an organism that lacks orthologous COX genes, suggesting that this effect is unrelated to COX enzyme activity .
  • Interaction with Acarbose

    • Summary of Application : Methyl acetylsalicylate can interact with Acarbose, affecting its therapeutic efficacy .
    • Results or Outcomes : Methyl acetylsalicylate may increase the hypoglycemic activities of Acarbose .

Safety And Hazards

Methyl acetylsalicylate can be harmful if swallowed, inhaled, or absorbed through the skin. Its vapor mist is irritating to the eyes, mucous membranes, upper respiratory tract, and skin. Ingestion of relatively small amounts can cause severe poisoning and death .

Future Directions

Topical delivery of salicylates, including Methyl acetylsalicylate, is a promising area of research. Current studies are exploring both passive and active strategies, including emerging technologies, to enhance skin permeation of these compounds .

properties

IUPAC Name

methyl 2-acetyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-7(11)14-9-6-4-3-5-8(9)10(12)13-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWPLBKWMAUFGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206724
Record name Aspirin methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl acetylsalicylate

CAS RN

580-02-9
Record name Methyl 2-acetoxybenzoate
Source CAS Common Chemistry
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Record name Aspirin methyl ester
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Record name Methylrhodine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403847
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Record name Aspirin methyl ester
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Record name Methyl O-acetylsalicylate
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Record name METHYL ACETYLSALICYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
AG Ramsay, HC Elliott… - Proceedings of the …, 1969 - journals.sagepub.com
… an intravenous prime of 120 mg of methyl acetylsalicylate. An appropriate amount of the … kidney was removed for tissue analysis of methyl acetylsalicylate. Inulin in plasma and urine …
Number of citations: 3 journals.sagepub.com
T Loftsson, BJ Ólafsdóttir, H Friðriksdóttir… - European journal of …, 1993 - Elsevier
… Methyl acetylsalicylate was obtained by reacting methyl salicylate with acetic anhydride. The following CDs were used as supplied without further purification: 2-hydroxypropyl-/~…
Number of citations: 167 www.sciencedirect.com
MA Stahmann, I Wolff, KP Link - Journal of the American Chemical …, 1943 - ACS Publications
… This paper describes an improved synthesis of 4-hydroxycoumarin from methyl acetylsalicylate, and the application of this method of preparation to the synthesis of 3-substituted-4-…
Number of citations: 79 pubs.acs.org
Y Shimada, Y TOMINAGA, M IWAI… - The Journal of …, 1983 - academic.oup.com
… v) Activity on methyl acetylsalicylate: … zyme solution (0.5 ml) was added to 4.5 ml of 22.2 mM methyl acetylsalicylate dissolved in 0.05 M acetate buffer (pH 6.0), and the mixture was incu…
Number of citations: 12 academic.oup.com
K TAKAOKA, M TAKAHASHI… - Journal of Japan Oil …, 1968 - jstage.jst.go.jp
… The mercurial adduct was then reacted with methyl benzoate, dimethyl phthalate, and methyl acetylsalicylate at the same reaction condition for 2 hours, giving methyl 11-…
Number of citations: 0 www.jstage.jst.go.jp
S Laik Ali - Chromatographia, 1974 - Springer
… It is interesting to note here, that methyl acetylsalicylate once obtained, such as through the acetylation of methyl salicylate with acetic anhydride, could be heated with even a gram …
Number of citations: 3 link.springer.com
DP Spalding, HS Mosher… - Journal of the American …, 1950 - ACS Publications
… The starting point in these syntheses was 4-hydroxycoumarin obtained from methyl acetylsalicylate by the method of Stahmann.3 Anschiitz4 5successfully prepared 4chlorocoumarin by …
Number of citations: 18 pubs.acs.org
T Loftsson, ME Brewster - Journal of pharmaceutical sciences, 1996 - Wiley Online Library
Cyclodextrins are cyclic oligosaccharides which have recently been recognized as useful pharmaceutical excipients. The molecular structure of these glucose derivatives, which …
Number of citations: 954 onlinelibrary.wiley.com
RC Crippen, HC Freimuth - Analytical Chemistry, 1964 - ACS Publications
… 222-9 C.) has a low volatility; methyl acetylsalicylate (bp 134-6 C. at 9 mm.) is a little less volatile and should move … time of the methyl acetylsalicylate is 3 minutes (Figure 1). …
Number of citations: 33 pubs.acs.org
JC Reepmeyer, RD Kirchhoefer - Journal of pharmaceutical sciences, 1979 - Elsevier
… by HPLC on Column A, the isolated anhydride, like the reference standard, underwent hydrolysis and methanolysis at ambient temperature to give aspirin and methyl acetylsalicylate. …
Number of citations: 51 www.sciencedirect.com

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